Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-

Description

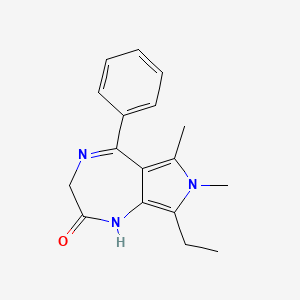

The compound Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl- features a fused pyrrolo-diazepinone core, a seven-membered diazepine ring fused with a five-membered pyrrole ring, and a ketone group at position 2. Key substituents include:

- 6,7-dimethyl: Methyl groups contributing steric bulk and metabolic stability.

- 8-ethyl: Ethyl chain increasing hydrophobicity compared to smaller alkyl groups.

Properties

CAS No. |

57435-88-8 |

|---|---|

Molecular Formula |

C17H19N3O |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

8-ethyl-6,7-dimethyl-5-phenyl-1,3-dihydropyrrolo[3,4-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C17H19N3O/c1-4-13-17-15(11(2)20(13)3)16(18-10-14(21)19-17)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,19,21) |

InChI Key |

QUIPVRAMGQYMNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=C(N1C)C)C(=NCC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: 8-ethyl-6,7-dimethyl-5-phenyl-1,3-dihydropyrrolo[3,4-e]diazepin-2-one

- Molecular Formula: C17H19N3O

- Molecular Weight: 281.35 g/mol

- CAS Number: 57435-88-8

- PubChem CID: 100342

The compound features a pyrrolo fused to a 1,4-diazepin-2-one core, with methyl groups at positions 6 and 7, an ethyl group at position 8, and a phenyl substituent at position 5.

Preparation Methods

General Synthetic Strategy

The synthesis of Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one derivatives typically involves constructing the fused diazepine ring onto a pyrrole nucleus, followed by selective alkylation and functional group modifications to introduce the methyl, ethyl, and phenyl substituents at the specified positions.

Reported Synthetic Routes

Cyclization Approach via Diamine and Pyrrole Precursors

- Starting Materials: Substituted pyrrole derivatives and diamine compounds are used as key building blocks.

- Key Step: Formation of the diazepine ring by intramolecular cyclization involving amide or imine intermediates.

- Conditions: Acidic or basic catalysis under reflux conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Outcome: Formation of the 1,4-diazepin-2-one fused to the pyrrole ring with the desired substitution pattern.

Alkylation and Arylation Steps

- Alkylation: Introduction of the ethyl group at position 8 and methyl groups at positions 6 and 7 is achieved via selective alkylation using alkyl halides under basic conditions (e.g., sodium hydride or potassium carbonate as base).

- Arylation: The phenyl group at position 5 is typically introduced via cross-coupling reactions such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides with palladium catalysts.

Alternative Routes from Patents

Detailed Research Findings and Data Table

Notes on Reaction Optimization and Challenges

- Selectivity: Achieving regioselective alkylation and arylation is critical to avoid side products. Use of protecting groups or steric control can improve selectivity.

- Cyclization Efficiency: The intramolecular cyclization step can be sensitive to reaction conditions; optimization of temperature and solvent polarity is essential.

- Catalyst Choice: Palladium catalysts with appropriate ligands enhance cross-coupling efficiency for arylation steps.

- Purification: Due to structural similarity of intermediates, chromatographic techniques with gradient elution are recommended.

The preparation of Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl- involves multi-step synthetic routes centered on the construction of the fused diazepine ring onto a substituted pyrrole core, followed by selective alkylation and phenyl group introduction via palladium-catalyzed cross-coupling. The key methodologies are supported by patent literature and chemical databases, which provide reaction conditions, yields, and optimization strategies.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl-:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations

Core Heterocycle Variations: Pyrazolo-diazepinones (e.g., Ziprasidone) exhibit distinct electronic properties compared to pyrrolo-diazepinones due to the pyrazole ring’s aromaticity and nitrogen positioning . Imidazo-pyrido-pyrimidinones () and triazolo-pyrazines () represent broader heterocyclic families with divergent bioactivity profiles .

Fluorine’s electronegativity enhances metabolic stability and bioavailability . Alkyl vs. Aryl Groups: Ethyl (C₂H₅) and methyl (CH₃) substituents improve lipophilicity, while bulky aryl groups (e.g., diphenyl in ) may reduce solubility .

Research Implications

- Pharmacological Potential: The target compound’s ethyl and methyl substituents may optimize blood-brain barrier penetration compared to bulkier analogs (e.g., ’s diphenyl derivative).

- Structure-Activity Relationships (SAR) : Substitution at position 8 (ethyl vs. bromine) could critically influence target selectivity, as seen in halogenated analogs .

Biological Activity

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of the specific compound Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-ethyl-5-phenyl- , focusing on its pharmacological properties and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

- CAS Number : 3044509

- Structural Features : The compound features a pyrrolo[3,4-e][1,4]diazepine core which is known for its bioactive properties.

Anticancer Activity

Research indicates that pyrrolo[1,4]benzodiazepines exhibit significant anticancer properties. These compounds can interact with DNA and inhibit various cancer cell lines. For instance, studies have shown that certain pyrrolo[1,4]benzodiazepines act as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells.

| Compound | IC50 Value (µM) | Cancer Type |

|---|---|---|

| Pyrrolo(3,4-e)(1,4)diazepine | 0.5 - 5.0 | Various (e.g., breast cancer) |

| Metronidazole | 1.81 | Entamoeba histolytica |

Antiviral Activity

Pyrrolo[1,4]benzodiazepines have also been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This mechanism involves binding to the enzyme and preventing viral replication. The structure of these compounds allows them to interact effectively with the active site of reverse transcriptase.

Neuropharmacological Effects

Some derivatives of pyrrolo3,4-ediazepin have demonstrated neuropharmacological effects such as anticonvulsant and anxiolytic activities. These effects are attributed to their ability to modulate neurotransmitter systems in the brain.

| Activity | Mechanism |

|---|---|

| Anticonvulsant | Modulation of GABAergic transmission |

| Anxiolytic | Interaction with serotonin receptors |

Study on Anticancer Efficacy

A significant study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrrolo[1,4]benzodiazepines against different cancer cell lines. The study found that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways.

Neuropharmacological Study

In a neuropharmacological study published in Pharmacology Biochemistry and Behavior, researchers assessed the anxiolytic effects of a pyrrolo3,4-ediazepin derivative in rodent models. Results indicated a marked reduction in anxiety-like behaviors compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.